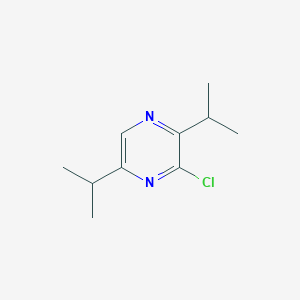

3-Chloro-2,5-diisopropylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2,5-diisopropylpyrazine is a heterocyclic organic compound with the molecular formula C₁₀H₁₅ClN₂ It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and two isopropyl groups at the second and fifth positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-diisopropylpyrazine typically involves the chlorination of 2,5-diisopropylpyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used under mild conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 3-amino-2,5-diisopropylpyrazine or 3-thio-2,5-diisopropylpyrazine can be obtained.

Oxidation Products: Oxidation may lead to the formation of pyrazine derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

3-Chloro-2,5-diisopropylpyrazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2,5-diisopropylpyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

2,5-Diisopropylpyrazine: Lacks the chlorine atom, making it less reactive in substitution reactions.

3-Bromo-2,5-diisopropylpyrazine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

Uniqueness: 3-Chloro-2,5-diisopropylpyrazine is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions

Actividad Biológica

3-Chloro-2,5-diisopropylpyrazine is a compound belonging to the pyrazine family, which has garnered interest in various fields, including medicinal chemistry and agricultural applications. This article examines its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H16ClN2

- Molecular Weight : 226.71 g/mol

- IUPAC Name : this compound

The presence of chlorine and isopropyl groups contributes to its unique biological properties.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies have indicated that certain pyrazine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

- Inhibition of Enzymatic Activity : Pyrazine derivatives are often investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases. The potential of this compound in this regard warrants further exploration.

Antimicrobial Activity

A study conducted on various pyrazines demonstrated that modifications to the pyrazine ring could enhance antimicrobial efficacy. While specific results for this compound were not highlighted, the structural similarities with active compounds suggest potential effectiveness against pathogens .

Enzyme Inhibition Studies

Research indicates that structurally similar compounds can act as inhibitors of AChE and BuChE. For example, derivatives of diisopropylpyrazines have shown promising results in inhibiting these enzymes in vitro. The exact mechanism by which this compound interacts with these enzymes remains to be elucidated .

Data Table: Biological Activities of Related Pyrazines

| Compound | Activity Type | Reference |

|---|---|---|

| 2,5-Diisopropylpyrazine | Antimicrobial | PubChem |

| Favipiravir (a pyrazine prodrug) | Antiviral | MDPI |

| Botryllazine A | Tyrosine kinase inhibitor | MDPI |

The mechanisms through which pyrazines exert their biological effects often involve interactions with key cellular targets. For instance:

- Enzyme Inhibition : Pyrazines may bind to the active sites of enzymes like AChE, preventing substrate access and leading to decreased enzymatic activity.

- DNA Interaction : Some studies suggest that pyrazines could interact with DNA or RNA structures, potentially leading to alkylation or strand cleavage effects similar to nitrogen mustards .

Propiedades

IUPAC Name |

3-chloro-2,5-di(propan-2-yl)pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-6(2)8-5-12-9(7(3)4)10(11)13-8/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIWVGIJONRRJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C(=N1)Cl)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469116 |

Source

|

| Record name | Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74152-17-3 |

Source

|

| Record name | Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.